N-phenyl-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide
Description
N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that features a benzodiazole ring, a piperidine moiety, and an acetamide group
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-phenyl-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H30N4O/c1-19(2)28(20-11-5-3-6-12-20)24(29)18-27-22-14-8-7-13-21(22)25-23(27)17-26-15-9-4-10-16-26/h3,5-8,11-14,19H,4,9-10,15-18H2,1-2H3 |
InChI Key |
UAVTUFWFRXCKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzodiazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole ring can bind to receptor sites, while the piperidine moiety may enhance binding affinity and specificity. This compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-{2-[(morpholin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide
- N-phenyl-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide
Uniqueness
N-phenyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its pharmacological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
